molecular formula C36H36N2O8 B14805745 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propenyl]-2-methoxyphenoxy]-, (Z,E)-

2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propenyl]-2-methoxyphenoxy]-, (Z,E)-

Cat. No.: B14805745
M. Wt: 624.7 g/mol
InChI Key: JCUQMHMUDDMCSX-QKPJCENXSA-N
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Description

Cannabisin F is a lignanamide compound derived from the seeds of the hemp plant (Cannabis sativa). It is known for its potential anti-inflammatory and anti-oxidative properties. Cannabisin F has been the subject of various studies due to its promising biological activities, particularly in the context of neuroprotection and inflammation suppression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of cannabisin F involves an eight-step process starting from vanillin. The synthetic strategy includes the aldol reaction followed by the Wittig reaction to produce the key 8-O-4’-neolignan intermediate diacid. This diacid is then condensed with N,O-protected tyramine, and after deprotection, cannabisin F is obtained .

Industrial Production Methods

Solvent extraction is the most prevalent method, utilizing organic solvents to isolate the compound from the plant material .

Chemical Reactions Analysis

Types of Reactions

Cannabisin F undergoes various chemical reactions, including:

    Oxidation: Cannabisin F can be oxidized to form quinones and other oxidative products.

    Reduction: Reduction reactions can convert cannabisin F into its corresponding reduced forms.

    Substitution: Substitution reactions can occur at the aromatic rings or amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cannabisin F, which can exhibit different biological activities.

Mechanism of Action

Cannabisin F exerts its effects primarily through the modulation of the SIRT1/NF-κB and Nrf2 signaling pathways. It enhances the expression of SIRT1, which in turn inhibits the activation of the NF-κB pathway, reducing the production of pro-inflammatory cytokines such as interleukin 6 and tumor necrosis factor α. Additionally, cannabisin F promotes the expression of Nrf2 and Heme Oxygenase-1, leading to reduced cellular reactive oxygen species and enhanced anti-oxidative capacity .

Comparison with Similar Compounds

Cannabisin F is part of a family of lignanamides found in hemp seeds. Similar compounds include:

Cannabisin F stands out due to its dual role in modulating both inflammatory and oxidative stress pathways, making it a unique and promising compound for further research and application.

Properties

Molecular Formula

C36H36N2O8

Molecular Weight

624.7 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-2-methoxyphenoxy]prop-2-enamide

InChI

InChI=1S/C36H36N2O8/c1-44-32-22-27(7-14-30(32)41)23-34(36(43)38-20-18-25-5-12-29(40)13-6-25)46-31-15-8-26(21-33(31)45-2)9-16-35(42)37-19-17-24-3-10-28(39)11-4-24/h3-16,21-23,39-41H,17-20H2,1-2H3,(H,37,42)(H,38,43)/b16-9+,34-23+

InChI Key

JCUQMHMUDDMCSX-QKPJCENXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O/C(=C/C3=CC(=C(C=C3)O)OC)/C(=O)NCCC4=CC=C(C=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)OC)C(=O)NCCC4=CC=C(C=C4)O

Origin of Product

United States

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